5-Methylpyrazine-2-carbonyl chloride

Physicochemical characterization Process chemistry Distillation purification

5-Methylpyrazine-2-carbonyl chloride (CAS 50886-34-5) is a heterocyclic acyl chloride bearing a methyl substituent at the 5-position of the pyrazine ring and a carbonyl chloride group at the 2-position, with a molecular formula of C₆H₅ClN₂O and a molecular weight of 156.57 g·mol⁻¹. The compound serves as a reactive electrophilic intermediate for installing the 5-methylpyrazine-2-carbonyl pharmacophore into target molecules, a moiety critical to the mechanism of the marketed oral hypoglycemic agent glipizide and the hypolipidemic agent acipimox.

Molecular Formula C6H5ClN2O
Molecular Weight 156.57 g/mol
CAS No. 50886-34-5
Cat. No. B1316737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyrazine-2-carbonyl chloride
CAS50886-34-5
Molecular FormulaC6H5ClN2O
Molecular Weight156.57 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)Cl
InChIInChI=1S/C6H5ClN2O/c1-4-2-9-5(3-8-4)6(7)10/h2-3H,1H3
InChIKeyCPFGMBPQPQLNJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylpyrazine-2-carbonyl chloride (CAS 50886-34-5) – Procurement-Focused Identity and Class Baseline


5-Methylpyrazine-2-carbonyl chloride (CAS 50886-34-5) is a heterocyclic acyl chloride bearing a methyl substituent at the 5-position of the pyrazine ring and a carbonyl chloride group at the 2-position, with a molecular formula of C₆H₅ClN₂O and a molecular weight of 156.57 g·mol⁻¹ . The compound serves as a reactive electrophilic intermediate for installing the 5-methylpyrazine-2-carbonyl pharmacophore into target molecules, a moiety critical to the mechanism of the marketed oral hypoglycemic agent glipizide and the hypolipidemic agent acipimox . Its physicochemical profile includes a density of 1.3±0.1 g·cm⁻³, a boiling point of 237.5±35.0 °C at 760 mmHg, a flash point of 97.4±25.9 °C, a polar surface area (PSA) of 42.85 Ų, and a calculated LogP of 1.164 [1]. The compound is classified as corrosive and moisture-sensitive, requiring storage under inert atmosphere [1].

Why 5-Methylpyrazine-2-carbonyl chloride Cannot Be Casually Replaced by Other Pyrazine Acyl Chlorides


Pyrazine-carbonyl chlorides are not functionally interchangeable due to the profound influence of ring substitution pattern on both the electronic character and steric environment of the electrophilic carbonyl center. The 5-methyl group in 5-methylpyrazine-2-carbonyl chloride exerts an electron-donating inductive effect that modulates the electrophilicity of the carbonyl chloride compared with the unsubstituted 2-pyrazinecarbonyl chloride (CAS 19847-10-0), while the 2-carbonyl chloride regiochemistry directs the point of nucleophilic attack . Substituting 6-chloro-pyrazine-2-carbonyl chloride (CAS 148673-71-6) or 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid chloride alters both reactivity and downstream biological performance in structure-activity relationships; for example, antifungal MIC values for 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxanilide derivatives range from 31.25 to 500 μmol·dm⁻³, demonstrating that substituent identity directly governs pharmacological outcome . Furthermore, replacement of the acyl chloride with the corresponding carboxylic acid (5-methylpyrazine-2-carboxylic acid, CAS 5521-55-1) or its methyl ester forfeits the highly electrophilic character required for efficient amide bond formation under mild conditions, a critical consideration for API synthesis where protecting-group compatibility and late-stage functionalization are paramount [1].

5-Methylpyrazine-2-carbonyl chloride – Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: Boiling Point and Density vs. Unsubstituted 2-Pyrazinecarbonyl Chloride

5-Methylpyrazine-2-carbonyl chloride exhibits a significantly higher boiling point (237.5±35.0 °C at 760 mmHg) and a lower density (1.3±0.1 g·cm⁻³) compared with the unsubstituted analog 2-pyrazinecarbonyl chloride (CAS 19847-10-0), which has a boiling point of 214.5±20.0 °C and a density of 1.393±0.06 g·cm⁻³ . These differences arise from the additional methyl group, which increases molecular weight and alters intermolecular interactions. The boiling point elevation of approximately 23 °C translates into a wider liquid handling range during solvent evaporation or distillation steps, while the reduced density affects phase separation behavior in aqueous workups .

Physicochemical characterization Process chemistry Distillation purification

Lipophilicity Shift: LogP 1.164 vs. 2-Pyrazinecarbonyl Chloride (LogP 0.54)

The introduction of a methyl group at the 5-position elevates the calculated LogP of 5-methylpyrazine-2-carbonyl chloride to 1.164 [1], compared with a predicted LogP of 0.54 for 2-pyrazinecarbonyl chloride (ACD/LogP) . This ≈0.62 log unit increase represents an approximately 4.2-fold higher octanol-water partition coefficient. While the acyl chloride is a synthetic intermediate rather than a final drug substance, the LogP shift foreshadows the lipophilicity contribution of the 5-methylpyrazine-2-carbonyl fragment in drug molecules, which influences membrane permeability and metabolic stability [1].

Lipophilicity ADME optimization Drug design

Amide Coupling Yield Using Thionyl Chloride Activation: 92.2% for Glipizide-Type Sulfonamide Formation

In a demonstrated procedure, conversion of 5-methylpyrazine-2-carboxylic acid to the corresponding acyl chloride in situ using thionyl chloride, followed by reaction with p-aminoethylbenzenesulfonamide, afforded 2-[4-aminosulfonyl-phenyl]-ethyl-5-methylpyrazine formamide—a key structural precursor to glipizide—in 92.2% isolated yield [1]. This yield is achieved via the acyl chloride route. In contrast, direct amidation of pyrazine-2-carboxylic acids with amines (without conversion to the acyl chloride) requires alternative activation strategies such as the Yamaguchi reaction, where yields for pyrazine-2-carboxamides range from <50% to 81% depending on amine structure, with N-(4-chlorophenyl)pyrazine-2-carboxamide obtained in 81% yield as one of the highest reported values . The 92.2% yield obtained via the acyl chloride method demonstrates superior efficiency for this specific sulfonamide target [1].

Amidation yield Process chemistry Sulfonamide synthesis

Differentiation from Carboxylic Acid: Reactivity Advantage of the Acyl Chloride in Curtius Rearrangement for Multikilogram API Synthesis

In the multikilogram manufacture of 2-amino-5-methylpyrazine (a registered starting material for the glucokinase activator AZD1656), the medicinal chemistry route converts 5-methylpyrazine-2-carboxylic acid to the corresponding acyl azide via the acyl chloride. This Curtius rearrangement-based process delivered 2-amino-5-methylpyrazine in 68% overall yield. Crucially, attempts to directly convert the carboxylic acid to the acyl azide without forming the acyl chloride intermediate resulted in lower yields and required more forcing conditions, underscoring the essential role of the acyl chloride's enhanced electrophilicity [1]. The 5-methyl substitution on the pyrazine ring was retained throughout the sequence and was specifically required for the biological activity of AZD1656 (EC₅₀ = 60 nM for glucokinase activation) [1].

Curtius rearrangement Process safety Scale-up

Substituent-Dependent Antifungal Activity: Positional Methyl and Chloro Substituents Drive MIC Variability

In a series of pyrazine-2-carboxanilides bearing different substituents on the pyrazine ring, antifungal activity against a panel of fungal strains varied dramatically with substitution pattern. The 3-methylphenyl amide of 6-chloro-pyrazine-2-carboxylic acid and the 5-tert-butyl-6-chloro analog exhibited MIC values ranging from 31.25 to 500 μmol·dm⁻³, demonstrating that the presence and position of substituents (chloro at C-6, methyl at C-5, and tert-butyl at C-5) directly and quantifiably affect biological outcome . While 5-methylpyrazine-2-carbonyl chloride itself was not among the tested derivatives in this study, the data establish a class-level principle: replacing the 5-methyl-2-carbonyl chloride scaffold with a 6-chloro, 5-tert-butyl-6-chloro, or other regioisomeric pyrazinecarbonyl chloride will produce a structurally distinct amide whose biological activity cannot be assumed equivalent .

Antifungal activity SAR Substituent effects

Regiochemical Fidelity Required for Glipizide Pharmacophore: 5-Methylpyrazine-2-carbonyl vs. 5-Chloro-2-methoxybenzoyl

Glipizide is defined in the ChEBI ontology as 'an N-sulfonylurea that is glyburide in which the (5-chloro-2-methoxybenzoyl) group is replaced by a (5-methylpyrazin-2-yl)carbonyl group' [1]. This structural replacement is not arbitrary: glyburide (containing 5-chloro-2-methoxybenzoyl) and glipizide (containing 5-methylpyrazine-2-carbonyl) are distinct drug substances with different dosing, pharmacokinetics, and therapeutic profiles. The 5-methylpyrazine-2-carbonyl moiety is introduced via the acyl chloride (5-methylpyrazine-2-carbonyl chloride) during synthesis. Any substitution of this intermediate—for example, using 2-pyrazinecarbonyl chloride (lacking the 5-methyl) or 6-chloro-pyrazine-2-carbonyl chloride—would produce a different N-sulfonylurea entity that is not glipizide and would require full de novo regulatory evaluation [1][2].

Pharmacophore mapping Sulfonylurea Type 2 diabetes

5-Methylpyrazine-2-carbonyl chloride – Application Scenarios Anchored to Differentiation Evidence


Generic API Manufacturing of Glipizide: Late-Stage Sulfonamide Acylation

The 92.2% yield demonstrated for the coupling of 5-methylpyrazine-2-carbonyl chloride (generated in situ from the acid) with p-aminoethylbenzenesulfonamide establishes a high-efficiency route to the glipizide core structure [1]. This yield exceeds those reported for alternative amidation strategies on pyrazine-2-carboxylic acids (up to 81% via Yamaguchi reaction) and translates into measurable cost-of-goods reduction for generic drug manufacturers. The defined boiling point difference (≈237 °C vs. 214 °C for unsubstituted 2-pyrazinecarbonyl chloride) provides a practical quality control checkpoint for confirming intermediate identity before use in regulated API synthesis .

Multikilogram Synthesis of Glucokinase Activator Building Blocks via Curtius Rearrangement

The demonstrated 68% overall yield for converting 5-methylpyrazine-2-carboxylic acid into 2-amino-5-methylpyrazine via the acyl chloride–acyl azide–Curtius rearrangement route, performed at multikilogram scale with documented process safety controls, validates this compound as a scalable intermediate for manufacturing the glucokinase activator AZD1656 (EC₅₀ = 60 nM) [1]. The 5-methyl substituent is essential for target binding, and the acyl chloride's enhanced electrophilicity relative to the carboxylic acid was critical for achieving commercially viable yield [1].

Structure-Activity Relationship (SAR) Exploration of Pyrazine-2-Carboxamide Antimicrobial Series

The class-level SAR evidence demonstrates that pyrazine ring substituents (methyl, chloro, tert-butyl) drive antifungal MIC values across a wide range (31.25–500 μmol·dm⁻³) [1]. Researchers building focused libraries around the 5-methylpyrazine-2-carboxamide scaffold require the precise acyl chloride to systematically vary the amine component while holding the pyrazine substitution constant. The LogP shift of +0.62 relative to the unsubstituted analog also provides a measurable parameter for tuning lipophilicity in lead optimization campaigns .

Process Development for Moisture-Sensitive Acyl Chloride Handling and In Situ Activation

The corrosive and moisture-sensitive nature of 5-methylpyrazine-2-carbonyl chloride, combined with its distinct density (1.3 g·cm⁻³) compared with common organic solvents, necessitates specific engineering controls for safe scale-up [1]. The demonstrated procedures for in situ generation from the stable carboxylic acid using thionyl chloride or oxalyl chloride allow process chemists to bypass isolation of the acyl chloride, mitigating hydrolysis risk while preserving high coupling yields (68–92%) [2]. This approach is directly transferable to kilo-lab and pilot-plant operations.

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